

Synthesis of 5-Bromo-1-methyl-2-oxoindoline from 1-methylindolin-2-one

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Compound of Interest

Compound Name: 5-Bromo-1-methyl-2-oxoindoline

Cat. No.: B1271126

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Application Note: Synthesis of 5-Bromo-1-methyl-2-oxoindoline

Introduction

5-Bromo-1-methyl-2-oxoindoline is a valuable intermediate in the synthesis of various biologically active compounds and functional materials. The indole-2-one core structure is a key pharmacophore in medicinal chemistry. The introduction of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the development of diverse molecular architectures for drug discovery and materials science. This application note provides a detailed protocol for the synthesis of **5-Bromo-1-methyl-2-oxoindoline** via electrophilic bromination of 1-methylindolin-2-one.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of **5-Bromo-1-methyl-2-oxoindoline**.

Parameter	Value
Reactants	
1-methylindolin-2-one	0.50 g
N-Bromosuccinimide (NBS)	0.60 g
Acetonitrile (solvent)	10 ml
Reaction Conditions	
Temperature	263 K (-10 °C)
Reaction Time	24 hours
Product Information	
Product Name	5-Bromo-1-methyl-2-oxoindoline
Molecular Formula	C ₉ H ₈ BrNO
Molecular Weight	226.07 g/mol
Yield	0.58 g (76%)
Purification Method	Recrystallization from ethanol

Experimental Protocol

This protocol details the synthesis of **5-Bromo-1-methyl-2-oxoindoline** from 1-methylindolin-2-one using N-Bromosuccinimide (NBS) as the brominating agent.[\[1\]](#)

Materials:

- 1-methylindolin-2-one
- N-Bromosuccinimide (NBS)
- Acetonitrile (CH₃CN)
- Chloroform (CHCl₃)

- Sodium sulfate (Na_2SO_4)
- Ethanol
- Ice water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Cooling bath (e.g., ice-salt bath)
- Separatory funnel
- Rotary evaporator
- Recrystallization apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 0.50 g of 1-methylindolin-2-one in 10 ml of acetonitrile.
- **Cooling:** Cool the mixture to 263 K (-10 °C) using a suitable cooling bath.
- **Addition of Brominating Agent:** Slowly add a solution of 0.60 g of N-Bromosuccinimide (NBS) in acetonitrile to the cooled reaction mixture.
- **Reaction:** Stir the mixture at 263 K for 24 hours.
- **Quenching:** After 24 hours, pour the reaction mixture into ice water and continue stirring for an additional hour.
- **Extraction:** Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform.
- **Drying:** Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4).

- Solvent Removal: Remove the chloroform under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by recrystallization from ethanol to afford 0.58 g (76% yield) of **5-Bromo-1-methyl-2-oxoindoline** as the final product.^[1]

Visualizations

Experimental Workflow Diagram



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Caption: Synthesis workflow for **5-Bromo-1-methyl-2-oxoindoline**.

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References

- 1. 5-Bromo-1-methylindolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
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